2-(N-Cyclohexyl-2-(5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl)acetamido)-N-cyclopentylpropanamide
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Overview
Description
2-(N-Cyclohexyl-2-(5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl)acetamido)-N-cyclopentylpropanamide is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is characterized by its complex molecular structure, which includes a tetrazole ring and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(N-Cyclohexyl-2-(5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl)acetamido)-N-cyclopentylpropanamide involves several steps, typically starting with the preparation of the tetrazole ring. The reaction conditions often require the use of specific reagents and catalysts to ensure the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules In biology and medicine, it has shown promise as a therapeutic agent due to its ability to interact with specific molecular targets
Mechanism of Action
The mechanism of action of 2-(N-Cyclohexyl-2-(5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl)acetamido)-N-cyclopentylpropanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various physiological responses, depending on the specific targets involved.
Comparison with Similar Compounds
Properties
Molecular Formula |
C25H36N6O4 |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
2-[cyclohexyl-[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]acetyl]amino]-N-cyclopentylpropanamide |
InChI |
InChI=1S/C25H36N6O4/c1-17(25(33)26-19-9-7-8-10-19)31(20-11-5-4-6-12-20)23(32)16-30-28-24(27-29-30)18-13-14-21(34-2)22(15-18)35-3/h13-15,17,19-20H,4-12,16H2,1-3H3,(H,26,33) |
InChI Key |
LWEYITSKHCPNSX-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1CCCC1)N(C2CCCCC2)C(=O)CN3N=C(N=N3)C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CC(C(=O)NC1CCCC1)N(C2CCCCC2)C(=O)CN3N=C(N=N3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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